2-(2-isopropyl-5-methylphenoxy)-N-{4-[(pyrimidin-2-ylamino)sulfonyl]phenyl}acetamide
Description
2-(2-Isopropyl-5-methylphenoxy)-N-{4-[(pyrimidin-2-ylamino)sulfonyl]phenyl}acetamide is a synthetic small molecule characterized by a phenoxyacetamide backbone linked to a sulfonamide-bearing phenyl group substituted with a pyrimidin-2-ylamino moiety. Its molecular formula is C₂₃H₂₆N₄O₄S, and it is identified by multiple synonyms, including 2-(2-Isopropyl-5-methyl-phenoxy)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-acetamide and SCHEMBL15113521 .
Properties
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-15(2)19-10-5-16(3)13-20(19)30-14-21(27)25-17-6-8-18(9-7-17)31(28,29)26-22-23-11-4-12-24-22/h4-13,15H,14H2,1-3H3,(H,25,27)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKUYFSUMSBKCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-isopropyl-5-methylphenoxy)-N-{4-[(pyrimidin-2-ylamino)sulfonyl]phenyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-isopropyl-5-methylphenol with chloroacetic acid to form 2-(2-isopropyl-5-methylphenoxy)acetic acid. This intermediate is then reacted with 4-aminobenzenesulfonamide and pyrimidine-2-amine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-isopropyl-5-methylphenoxy)-N-{4-[(pyrimidin-2-ylamino)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-isopropyl-5-methylphenoxy)-N-{4-[(pyrimidin-2-ylamino)sulfonyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-isopropyl-5-methylphenoxy)-N-{4-[(pyrimidin-2-ylamino)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Differentiators
Substituent-Driven Activity
- Lipophilic Groups: The query compound’s 2-isopropyl-5-methylphenoxy group contrasts with the 2,6-dimethylphenoxy in Compound m and the dichlorophenyl in etobenzanid . Bulkier isopropyl groups may enhance membrane permeability compared to smaller methyl or chloro substituents.
- Sulfonamide Variations: Unlike the query compound’s pyrimidin-2-ylamino sulfonamide, sulfentrazone incorporates a triazolone-sulfonamide system , which is critical for herbicidal activity. The pyrimidine ring in the query compound could enable π-π stacking in enzyme active sites, a feature absent in simpler sulfonamide pesticides.
Stereochemical Complexity
Physicochemical Properties
- Solubility: The query compound’s pyrimidinylamino sulfonamide may improve aqueous solubility compared to purely lipophilic analogs like Compound m. However, its isopropylphenoxy group likely reduces solubility relative to the DMSO-solvated pharmacology review compound .
- Metabolic Stability : The absence of labile groups (e.g., ester or triazolone moieties in sulfentrazone) suggests greater metabolic stability than pesticide analogs .
Biological Activity
2-(2-isopropyl-5-methylphenoxy)-N-{4-[(pyrimidin-2-ylamino)sulfonyl]phenyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound's structure suggests it may possess various therapeutic properties, which are explored through several studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 483.59 g/mol. The structural components include an isopropyl-5-methylphenoxy group and a pyrimidin-2-ylamino sulfonamide moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 483.59 g/mol |
| InChI Key | PCYVXWDMRGJMTC-UHFFFAOYSA-N |
Antimicrobial Activity
Research has indicated that derivatives of phenoxyacetic acids, similar to the compound , exhibit significant antimicrobial properties. A study demonstrated that compounds derived from 2-(2-isopropyl-5-methylphenoxy)acetyl exhibited potent antibacterial activity against strains such as Pseudomonas aeruginosa and Staphylococcus aureus . This suggests that the target compound may also possess similar antimicrobial capabilities.
Antitumor Activity
The compound's structural features may also contribute to antitumor activity. Studies on related compounds have shown that modifications in the phenyl ring and the presence of specific functional groups can enhance cytotoxic effects against various cancer cell lines. For instance, compounds with electron-withdrawing groups have demonstrated improved activity against cancer cells .
Case Studies and Research Findings
- Anticonvulsant Activity : A related study synthesized N-phenylacetamide derivatives and evaluated their anticonvulsant properties. The findings indicated that certain structural modifications led to enhanced efficacy in animal models of epilepsy .
- Antifungal Properties : In another investigation, derivatives of phenoxyacetic acids were tested for antifungal activity against Candida albicans. Compounds structurally similar to the target compound showed promising results, indicating potential applications in treating fungal infections .
- Structure-Activity Relationship (SAR) : Analysis of various derivatives has established SAR patterns that highlight the importance of specific substituents on the phenyl ring for enhancing biological activity. For example, the introduction of methyl or chloro groups at certain positions significantly increased cytotoxicity against cancer cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
